2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
CAS No.: 940226-06-2
Cat. No.: VC21377450
Molecular Formula: C21H30N2O4
Molecular Weight: 374.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940226-06-2 |
|---|---|
| Molecular Formula | C21H30N2O4 |
| Molecular Weight | 374.5g/mol |
| IUPAC Name | 2-[[4-(dipropylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H30N2O4/c1-3-13-23(14-4-2)20(25)15-9-11-16(12-10-15)22-19(24)17-7-5-6-8-18(17)21(26)27/h9-12,17-18H,3-8,13-14H2,1-2H3,(H,22,24)(H,26,27) |
| Standard InChI Key | JAECRSGGHKIPFZ-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
| Canonical SMILES | CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Introduction
| Parameter | Value |
|---|---|
| CAS Registry Number | 940226-06-2 |
| Molecular Formula | C21H30N2O4 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 2-[[4-(dipropylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
The CAS Registry Number serves as a unique identifier in chemical databases worldwide, enabling researchers to precisely reference this specific compound in their work and literature searches .
Synonyms and Alternative Nomenclature
Several alternative names and structural descriptors are used to refer to this compound in scientific literature and commercial catalogs:
-
2-((4-(Dipropylcarbamoyl)phenyl)carbamoyl)cyclohexanecarboxylic acid
-
Cyclohexanecarboxylic acid, 2-[[[4-[(dipropylamino)carbonyl]phenyl]amino]carbonyl]-
-
2-({4-[(DIPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-CYCLOHEXANECARBOXYLIC ACID
Chemical Structure and Properties
The molecular architecture of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid features a complex arrangement of functional groups that contribute to its chemical behavior and reactivity profiles.
Structural Features
The compound contains several key structural elements:
-
A cyclohexane ring bearing a carboxylic acid group
-
An amide linkage connecting the cyclohexane moiety to a phenyl ring
-
A second amide group with dipropylamine substituents attached to the phenyl ring
This structural arrangement creates a molecule with multiple hydrogen bond donors and acceptors, potentially influencing its solubility characteristics and interactions with biological targets. The compound contains two amide functional groups, which contribute to its potential for forming hydrogen bonds, and one carboxylic acid group that can participate in acid-base reactions.
Physical and Chemical Properties
The physical and chemical properties of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid determine its behavior in various experimental settings and its potential applications in research and development.
Table 2: Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid (at standard conditions) |
| Molecular Weight | 374.47 g/mol |
| Chemical Formula | C21H30N2O4 |
| Functional Groups | Carboxylic acid, amide bonds |
| Classification | Organic compound, carboxylic acid derivative |
The presence of both hydrophilic (carboxylic acid, amide) and hydrophobic (cyclohexane, propyl chains) moieties suggests amphiphilic characteristics that may influence its solubility profile and interactions with biological membranes.
| Supplier | Country/Region |
|---|---|
| Matrix Scientific | United States |
| AK Scientific | United States |
| American Custom Chemicals Corporation | United States |
| Crysdot | Not specified |
| Absin Bioscience Inc. | China |
| Specs | The Netherlands |
| Aronis | Russia |
This wide distribution network facilitates global access to the compound for research purposes .
| Supplier | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| Matrix Scientific | 026083 | 1g | $203 |
| AK Scientific | 3796AF | 1g | $324 |
| American Custom Chemicals Corporation | CHM0087448 | 500mg | $795.8 |
| Crysdot | CD12004265 | 5g | $704 |
Price variations may reflect differences in purity, packaging, additional quality control measures, or supply chain factors .
Future Research Directions
Current understanding of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid reveals several promising avenues for future investigation that could expand its applications and elucidate its full potential.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable insights into how specific structural features contribute to its properties and potential biological activities. Potential modifications might include:
-
Alterations to the cyclohexane ring (size, substitution patterns)
-
Modifications to the propyl chains on the dipropylamine moiety
-
Introduction of additional functional groups to enhance specific properties or target interactions
Such studies could establish important structure-activity relationships that might guide the development of novel compounds with enhanced properties for specific applications.
Biological Activity Screening
Comprehensive screening of 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid against various biological targets could reveal previously undocumented bioactivities. Potential screening approaches might include:
-
Receptor binding assays to identify potential molecular targets
-
Enzyme inhibition studies to assess effects on metabolic or signaling pathways
-
Cell-based assays to evaluate effects on cellular processes and viability
These investigations could potentially uncover valuable bioactivities that might position the compound as a lead structure for therapeutic development or as a tool for biological research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume